Potent Inhibition of Mycobacterium tuberculosis LeuRS with 260 nM IC50
2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid exhibits potent inhibitory activity against Mycobacterium tuberculosis H37Rv leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis and a validated antitubercular drug target. The compound achieved an IC50 of 260 nM in a biochemical assay measuring L-[14C]leucine incorporation, representing a level of potency that distinguishes it from unmodified L-leucine, which functions as the native substrate and lacks inhibitory activity at physiologically relevant concentrations [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 260 nM |
| Comparator Or Baseline | L-Leucine (native substrate): no reported inhibition; functions as substrate for LeuRS |
| Quantified Difference | Not applicable (qualitative functional distinction: inhibitor vs. substrate) |
| Conditions | Biochemical assay; N-terminal 6His-tagged M. tuberculosis H37Rv LeuRS expressed in E. coli BL21(DE3); L-[14C]leucine incorporation measurement |
Why This Matters
This quantitative inhibition data provides a defined potency benchmark for researchers evaluating this compound as a chemical probe for bacterial LeuRS, enabling direct comparison with other sulfonamide-based inhibitors in antitubercular drug discovery programs.
- [1] BindingDB. BDBM50241766 (CHEMBL4087944): Inhibition of Mycobacterium tuberculosis H37Rv LeuRS by N-[(4-bromophenyl)sulfonyl]-L-leucine. IC50 = 260 nM. Assay ID: 2; Entry ID: 50000161. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50241766 View Source
